molecular formula C9H17NO B13806766 Ethanone, 1-[3-(methylamino)cyclohexyl]-

Ethanone, 1-[3-(methylamino)cyclohexyl]-

Katalognummer: B13806766
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: DMAUBGHLCOKJDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) is a chemical compound with the molecular formula C9H17NO and a molar mass of 155.24 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with a methylamino group and an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) typically involves the reaction of cyclohexanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure consistent quality and yield. The product is then purified using techniques such as distillation and crystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various derivatives of Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci), such as alcohols, amines, and substituted cyclohexyl compounds .

Wissenschaftliche Forschungsanwendungen

Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) include:

Uniqueness

Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

1-[3-(methylamino)cyclohexyl]ethanone

InChI

InChI=1S/C9H17NO/c1-7(11)8-4-3-5-9(6-8)10-2/h8-10H,3-6H2,1-2H3

InChI-Schlüssel

DMAUBGHLCOKJDE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1CCCC(C1)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.